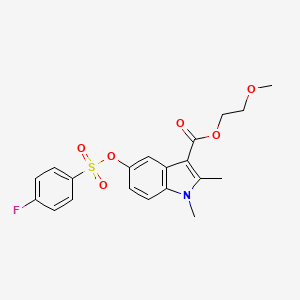

2-methoxyethyl 5-(((4-fluorophenyl)sulfonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Description

The compound 2-methoxyethyl 5-(((4-fluorophenyl)sulfonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a structurally complex indole derivative featuring a sulfonate ester group at the 5-position of the indole core, a methoxyethyl ester at the 3-position, and dual methyl substituents at the 1- and 2-positions.

Properties

IUPAC Name |

2-methoxyethyl 5-(4-fluorophenyl)sulfonyloxy-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO6S/c1-13-19(20(23)27-11-10-26-3)17-12-15(6-9-18(17)22(13)2)28-29(24,25)16-7-4-14(21)5-8-16/h4-9,12H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRMABWRHZKVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyethyl 5-(((4-fluorophenyl)sulfonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that belongs to the indole carboxylate class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: C₁₅H₁₆FNO₅S

- Molecular Weight: 341.36 g/mol

The structure includes a methoxyethyl group, a sulfonyl moiety, and an indole core, which are significant for its biological interactions.

Anti-inflammatory Activity

Recent studies have shown that derivatives of indole compounds exhibit notable anti-inflammatory properties. For instance, the compound's analogs demonstrated inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial mediators in inflammatory processes. The dual inhibition of COX-2 and 5-LOX pathways suggests that this compound could be effective in treating inflammatory diseases .

Table 1: Inhibitory Effects on COX and LOX Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |

|---|---|---|---|

| 2-Methoxyethyl | 45 | 70 | 60 |

| Analog A | 50 | 75 | 65 |

| Analog B | 40 | 80 | 55 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica. This activity is attributed to the presence of the sulfonyl group, which enhances membrane permeability and disrupts bacterial cell functions .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| E. coli | 10 |

| S. enterica | 15 |

| Staphylococcus aureus | Not effective |

Anticancer Potential

Indole derivatives have been recognized for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with various cellular pathways. In vitro studies have shown that it can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

Table 3: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

| HeLa | Not tested |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Inhibition of COX Enzymes: By inhibiting COX-2, the compound reduces prostaglandin synthesis, leading to decreased inflammation.

- Antibacterial Mechanism: The sulfonyl group enhances the permeability of bacterial membranes, leading to cell lysis.

- Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells by modulating key signaling molecules involved in cell survival and death.

Case Studies

A case study involving the use of this compound in a preclinical model demonstrated significant reductions in inflammation markers in induced arthritis models. The treatment resulted in decreased levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, describes the synthesis of a structurally related tetrahydropyrimidine derivative, 2-(trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which shares functional motifs with the target compound. Below is a comparative analysis based on structural and functional features:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Electron-Withdrawing Effects : The sulfonyloxy group in the target compound may enhance stability toward hydrolysis compared to the bromopropylcarbamoyl group in , which is prone to nucleophilic substitution .

Fluorine Impact : The 3,4-difluorophenyl group in likely increases lipophilicity and metabolic resistance compared to the single fluorine in the target compound .

Ester Functionality : The methoxyethyl ester in the target compound could offer improved solubility in polar solvents relative to the bulky trimethylsilyl-protected ester in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.